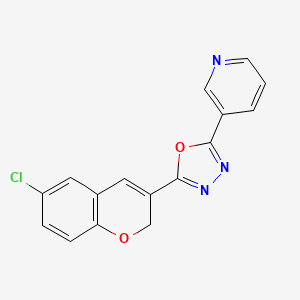

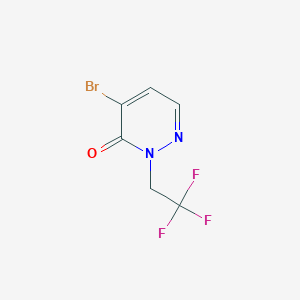

![molecular formula C13H12FNO4S2 B2534147 3-{[(4-氟-2-甲基苯基)氨基]磺酰基}噻吩-2-羧酸甲酯 CAS No. 941979-02-8](/img/structure/B2534147.png)

3-{[(4-氟-2-甲基苯基)氨基]磺酰基}噻吩-2-羧酸甲酯

货号 B2534147

CAS 编号:

941979-02-8

分子量: 329.36

InChI 键: MEVOWMOAILGNHC-UHFFFAOYSA-N

注意: 仅供研究使用。不适用于人类或兽医用途。

现货

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Thiophene-based analogs, like the one you’re interested in, are a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .

Synthesis Analysis

Thiophene derivatives can be synthesized by heterocyclization of various substrates . The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives .Molecular Structure Analysis

Thiophene is a privileged heterocycle that contains a five-membered ring made up of one sulfur as heteroatom with the formula C4H4S .Chemical Reactions Analysis

The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives .科学研究应用

- Anti-Cancer Agents : Researchers have explored the potential of thiophene derivatives in cancer therapy. Methyl 3-amino-5-(4-fluorophenyl)thiophene-2-carboxylate could serve as a scaffold for designing novel anti-cancer drugs. Its structural features may allow interactions with specific cellular targets involved in tumor growth or metastasis .

- Anti-Atherosclerotic Agents : Thiophenes have also been investigated for their cardiovascular effects. This compound might contribute to the development of anti-atherosclerotic agents, which could help prevent or treat atherosclerosis-related conditions .

- Organic Semiconductors : Thiophenes are commonly used in organic electronics due to their π-conjugated systems. Methyl 3-amino-5-(4-fluorophenyl)thiophene-2-carboxylate could find applications as an organic semiconductor in devices like organic field-effect transistors (OFETs) or organic photovoltaics (OPVs). Its electron-donating amino group and electron-withdrawing fluorine substituent enhance its electronic properties .

- Protodeboronation Reactions : Recent studies have highlighted the catalytic protodeboronation of pinacol boronic esters using thiophenes. Methyl 3-amino-5-(4-fluorophenyl)thiophene-2-carboxylate might serve as a substrate in such reactions, leading to valuable products .

- Insecticides : Thiophenes have been explored as potential insecticides. Researchers investigate their effects on pests while minimizing harm to beneficial organisms. This compound’s unique structure could contribute to the development of environmentally friendly insecticides .

- Sensor Platforms : Thiophenes are known for their fluorescence properties. Researchers could explore this compound as a fluorescent probe for detecting specific analytes or environmental pollutants. Its unique substituents may influence its sensitivity and selectivity .

Medicinal Chemistry and Drug Development

Materials Science and Organic Electronics

Catalysis and Synthetic Chemistry

Agrochemicals and Pest Control

Analytical Chemistry and Detection Methods

属性

IUPAC Name |

methyl 3-[(4-fluoro-2-methylphenyl)sulfamoyl]thiophene-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12FNO4S2/c1-8-7-9(14)3-4-10(8)15-21(17,18)11-5-6-20-12(11)13(16)19-2/h3-7,15H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MEVOWMOAILGNHC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)F)NS(=O)(=O)C2=C(SC=C2)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12FNO4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 3-[(4-fluoro-2-methylphenyl)sulfamoyl]thiophene-2-carboxylate | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

快速询问

类别

最多查看

![(1R,3S)-3-[[(2R)-2-Phenylpropanoyl]amino]cyclopentane-1-carboxylic acid](/img/structure/B2534069.png)

![1-(4-nitrophenyl)-3-(o-tolyl)tetrahydro-1H-thieno[3,4-d]imidazole-2(3H)-thione 5,5-dioxide](/img/structure/B2534070.png)

![1-(Piperazin-1-yl)-7,8,9,10-tetrahydropyrazino[1,2-b]indazole dihydrochloride](/img/structure/B2534075.png)

![1-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2(1H)-one](/img/structure/B2534081.png)

![2-Phenyl-1-oxaspiro[2.4]heptane](/img/structure/B2534083.png)

![2-{2-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-1-[4-(4-fluorophenyl)piperazin-1-yl]ethanone](/img/structure/B2534085.png)

![(E)-4-(Dimethylamino)-N-[(6-pyridin-2-ylpyridin-2-yl)methyl]but-2-enamide](/img/structure/B2534087.png)